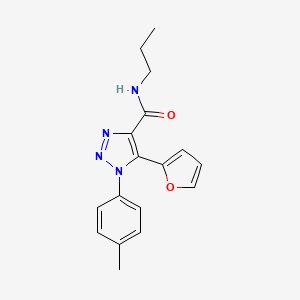

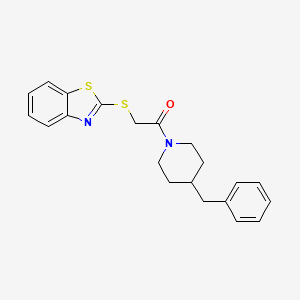

N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as C21H28N4O3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in a range of fields.

科学的研究の応用

Enantioselective Catalysis

N-Allyl-trichloroacetamide derivatives have been studied for their applications in enantioselective catalysis, demonstrating the utility of these compounds in asymmetric syntheses. For instance, Brunner and Stumpf (1994) explored the epoxidation of N-allyl-trichloracetamide with tert-butylhydroperoxide, achieving enantioselective outcomes using Mo-doped Y-zeolites and silica gel modified with isopropyl tartrate. This research highlights the potential for N-allyl compounds in catalytic processes that require enantioselectivity, which is crucial for creating chiral molecules in pharmaceuticals and materials science (Brunner & Stumpf, 1994).

Synthetic Pathways to Amino-diols

The development of new synthetic routes to 3-amino-1,2-diols from allylic alcohols via trichloroacetimidates showcases another area of research relevance. Cardillo, Orena, and Sandri (1984) described a regioselective iodoamination reaction of allylic trichloroacetamides, leading to the production of iodoaminoalcohols. This method provides a novel pathway for synthesizing structurally complex molecules, potentially useful in pharmaceutical synthesis and organic chemistry (Cardillo, Orena, & Sandri, 1984).

Photochromic Materials

In materials science, compounds containing allyl groups, such as those related to the structure of N-allyl-2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, have been investigated for their photochromic properties. Nakao et al. (2002) studied spironaphth[1,2-b]oxazines with allyl substituents for potential applications in photochromic materials. These materials exhibit reversible changes in color upon exposure to light, making them suitable for applications in optical storage and smart windows (Nakao et al., 2002).

Antimicrobial Agents

Additionally, the synthesis and evaluation of certain N-acetylisatin derivatives, which are structurally related to the compound of interest, have shown significant antimicrobial activity. Almutairi et al. (2018) synthesized and tested a series of N-acetylisatin derivatives, demonstrating their efficacy against various bacterial and fungal strains. This research underscores the potential of N-allyl compounds and their derivatives in developing new antimicrobial agents, which are critically needed to address antibiotic resistance (Almutairi et al., 2018).

特性

IUPAC Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-4-11-20-19(25)18(24)15-12-22(13-17(23)21(5-2)6-3)16-10-8-7-9-14(15)16/h4,7-10,12H,1,5-6,11,13H2,2-3H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBIMUXORCRNEGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-prop-2-enylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2877945.png)

![N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine](/img/structure/B2877948.png)

![4-[3-(3,5-Dimethylpyrazol-1-yl)pyrazin-2-yl]morpholine](/img/structure/B2877949.png)

![3-(4-methoxyphenethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2877954.png)

![N-(4-chlorophenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.4]nona-1,3-dien-2-yl)thio)acetamide](/img/structure/B2877957.png)

![3-(3-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2877959.png)

![4-(benzo[d][1,3]dioxol-5-yl)-6-(furan-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2877963.png)

![5-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2877964.png)